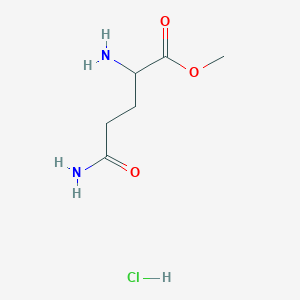

Methyl 2-amino-4-carbamoylbutanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 2,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYBXODOMJPMNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218910-62-3 | |

| Record name | Glutamine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218910-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-4-carbamoylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-carbamoylbutanoate hydrochloride typically involves the reaction of 2-amino-4-carbamoylbutanoic acid with methanol in the presence of hydrochloric acid. The reaction proceeds as follows:

Starting Materials: 2-amino-4-carbamoylbutanoic acid, methanol, hydrochloric acid.

Reaction Conditions: The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the reaction flask.

Product Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent, such as ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-carbamoylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

Reduction: The carbamoyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of methyl 2-nitro-4-carbamoylbutanoate hydrochloride.

Reduction: Formation of methyl 2-amino-4-aminobutanoate hydrochloride.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

Methyl 2-amino-4-carbamoylbutanoate hydrochloride serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it is utilized in the preparation of (S)-2-aminobutyric acid derivatives, which are essential for creating pharmaceuticals like levetiracetam, an anticonvulsant medication used to treat epilepsy. The synthesis involves several steps, including the conversion of (S)-2-aminobutyric acid to its amide form and subsequent transformations to yield the desired drug compounds .

1.2 Antineoplastic Activity

Research indicates that derivatives of this compound exhibit potential antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This makes them candidates for further development in cancer therapeutics .

Agricultural Applications

2.1 Herbicidal Properties

The compound is also noted for its herbicidal activity. Its derivatives, particularly those related to phosphinylated amino acids, have been employed as herbicides, effectively controlling unwanted vegetation in agricultural settings. The mechanism typically involves disrupting amino acid biosynthesis pathways in plants, leading to their death .

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

this compound has been utilized in biochemical assays to study enzyme inhibition mechanisms. For example, it can act as a competitive inhibitor for certain proteases and enzymes involved in metabolic pathways, providing insights into enzyme kinetics and regulation .

3.2 Neurotransmitter Research

Given its structural similarity to neurotransmitters, this compound has been investigated for its effects on neuronal signaling pathways. It may influence neurotransmitter release and receptor activity, making it relevant in neuropharmacology research focused on conditions like depression and anxiety .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-carbamoylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbamoyl groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The methyl ester group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between Methyl 2-amino-4-carbamoylbutanoate hydrochloride and related compounds:

Key Comparative Insights:

Functional Group Influence: The carbamoyl group in the target compound distinguishes it from analogs like (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride (hydroxyl at C4) and 4-(Dimethylamino)butanoic acid hydrochloride (dimethylamino at C4) . The methyl ester group, shared with Yohimbine hydrochloride, suggests similar hydrolytic instability under physiological conditions, though Yohimbine’s complex alkaloid framework confers distinct pharmacological properties .

Metabolic and Pharmacokinetic Profiles :

- ACNU, a nitrosourea compound, exhibits rapid plasma clearance (t₁/₂ ~12 min in rats) due to reactive chloroethyl and nitroso groups . In contrast, the carbamoyl group in the target compound may slow metabolism, enhancing stability for sustained delivery.

Structural Complexity and Applications :

- KHG26792’s azetidine ring and aromatic naphthalene moiety introduce conformational rigidity, likely targeting CNS receptors . The target compound’s linear structure lacks such constraints, favoring use as a flexible building block in peptide synthesis.

- Yohimbine’s steroidal framework enables receptor-specific interactions, whereas the target compound’s simpler structure may limit direct pharmacological activity but enhance versatility as a synthetic precursor .

Biological Activity

Methyl 2-amino-4-carbamoylbutanoate hydrochloride, a derivative of amino acid compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a carbamoyl group, and a methyl ester. This structure is significant as it influences the compound's interaction with biological targets.

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing carbamoyl groups have shown significant antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds typically range from 46.9 to 93.7 µg/mL against resistant strains such as MRSA and E. coli .

2. Anticancer Potential

this compound has been studied for its anticancer properties. Similar compounds have demonstrated cytotoxicity against various cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance antiproliferative activity, indicating a promising avenue for drug development.

3. Neuropharmacological Effects

Compounds derived from amino acid structures have shown potential in treating neurological disorders. For example, certain analogues exhibit anticonvulsant activity with effective doses significantly lower than traditional medications such as ethosuximide . This suggests that this compound may also possess neuroprotective properties.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors in the nervous system, contributing to its anticonvulsant effects.

- Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | MIC: 46.9 - 93.7 µg/mL | |

| Anticancer | IC50 comparable to doxorubicin | |

| Anticonvulsant | Effective dose <20 mg/kg |

Case Study Example

A study conducted on a related compound demonstrated significant growth inhibition in HT29 colorectal cancer cells with an IC50 value lower than that of established treatments . The mechanism was linked to the compound's ability to disrupt microtubule formation, leading to apoptosis.

Q & A

Q. How can researchers resolve contradictions in biological activity data for this compound in enzyme inhibition studies?

- Methodological Answer: Discrepancies may arise from variations in purity, solvent systems, or assay protocols (e.g., buffer pH, temperature). Validate compound purity via HPLC before assays. Use positive controls like L-NAME (a nitric oxide synthase inhibitor) to benchmark activity, as seen in NO pathway studies . Structural analogs, such as Methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride, require strict adherence to standardized bioassay conditions to ensure reproducibility .

Q. What experimental design strategies optimize reaction yields for synthesizing this compound?

- Methodological Answer: Employ design of experiments (DoE) to test variables like temperature, catalyst concentration, and reaction time. For example, studies on metformin hydrochloride formulations use factorial designs to optimize parameters such as pH and excipient ratios, which can be adapted for ester synthesis . Kinetic monitoring via inline FTIR or LC-MS helps identify optimal reaction endpoints .

Q. How does the compound’s structural configuration influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer: The carbamoyl group at position 4 and the ester at position 1 create steric and electronic effects. The amine at position 2 can act as a directing group, influencing regioselectivity. Comparative studies on derivatives like 2-amino-4-[hydroxy(2H3)methylphosphoryl]butanoic acid hydrochloride suggest that substituent positioning alters reaction pathways, necessitating computational modeling (e.g., DFT) to predict reactivity .

Q. What considerations are critical for determining in vivo dosages in pharmacological studies?

- Methodological Answer: Base dosages on pharmacokinetic parameters (e.g., bioavailability, half-life) derived from preliminary in vitro assays. For example, PCPA methyl ester hydrochloride is administered at 250–500 mg/kg in murine models to achieve CNS serotonin depletion, with adjustments for species-specific metabolic rates . Toxicity screening (e.g., LD50 assays) and dose-response curves are mandatory before in vivo testing .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound

Table 2: DoE Variables for Synthesis Optimization

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Reaction Temp. | 25–80°C | Higher temps accelerate esterification but risk decomposition |

| Catalyst (H2SO4) | 0.1–1.0 eq | Excess acid reduces amine stability |

| Reaction Time | 2–24 hrs | Prolonged time increases hydrolysis risk |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.